molecular formula C7H12N4O2 B2715681 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide CAS No. 89852-62-0

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide

Cat. No.: B2715681
CAS No.: 89852-62-0
M. Wt: 184.199
InChI Key: RKAHFWIPNHOKFB-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide is a compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an amino group, a hydroxyethyl group, and a carboxamide group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the carboxamide group through the reaction with an appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl and amino groups play a crucial role in its binding affinity and specificity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2-chloroethyl)-4-cyanoimidazole: Similar structure but with a chloroethyl and cyano group instead of hydroxyethyl and carboxamide groups.

    5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide: Lacks the methyl group at position 2.

Uniqueness

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, while the carboxamide group contributes to its stability and potential interactions with biological targets .

Properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)-2-methylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-10-5(7(9)13)6(8)11(4)2-3-12/h12H,2-3,8H2,1H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAHFWIPNHOKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CCO)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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